
Sodium 3-(4-methylphenyl)-3-oxoprop-1-en-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3-(4-methylphenyl)-3-oxoprop-1-en-1-olate is an organic compound characterized by its unique structure, which includes a sodium ion bonded to a 3-(4-methylphenyl)-3-oxoprop-1-en-1-olate anion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-(4-methylphenyl)-3-oxoprop-1-en-1-olate typically involves the reaction of 4-methylacetophenone with sodium ethoxide in ethanol. The reaction proceeds through the formation of an enolate intermediate, which is stabilized by the sodium ion. The general reaction scheme is as follows:
- Dissolve 4-methylacetophenone in ethanol.
- Add sodium ethoxide to the solution.
- Stir the mixture at room temperature for several hours.
- Isolate the product by filtration and recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to reduce the formation of by-products and improve the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 3-(4-methylphenyl)-3-oxoprop-1-en-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the enolate ion acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Sodium 3-(4-methylphenyl)-3-oxoprop-1-en-1-olate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of Sodium 3-(4-methylphenyl)-3-oxoprop-1-en-1-olate involves its ability to act as a nucleophile due to the presence of the enolate ion. This nucleophilic character allows it to participate in various chemical reactions, including aldol condensations and Michael additions. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
4-Methylpropiophenone: An aromatic ketone with similar structural features but lacking the enolate ion.
Sodium 3-(4-chlorophenyl)-3-oxoprop-1-en-1-olate: A compound with a similar structure but with a chlorine substituent instead of a methyl group.
Uniqueness: Sodium 3-(4-methylphenyl)-3-oxoprop-1-en-1-olate is unique due to the presence of the enolate ion, which imparts distinct reactivity and chemical properties. This makes it a valuable reagent in organic synthesis and a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H9NaO2 |
|---|---|
Molekulargewicht |
184.17 g/mol |
IUPAC-Name |
sodium;3-(4-methylphenyl)-3-oxoprop-1-en-1-olate |
InChI |
InChI=1S/C10H10O2.Na/c1-8-2-4-9(5-3-8)10(12)6-7-11;/h2-7,11H,1H3;/q;+1/p-1 |
InChI-Schlüssel |
BRHNJVDGFGSGKP-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)C=C[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Trifluoromethyl)phenyl]-1,2,3,4a,5,7,8,8a-octahydrothiopyrano[4,3-d]pyrimidin-4-one](/img/structure/B12357253.png)
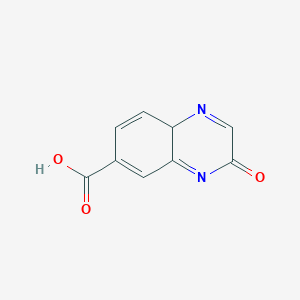
![1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12357258.png)
![tert-butyl (3aS,4S,6aR)-3a-fluoro-4-(phenylmethoxycarbonylamino)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B12357263.png)
![2-Imino-6-methylpyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12357265.png)

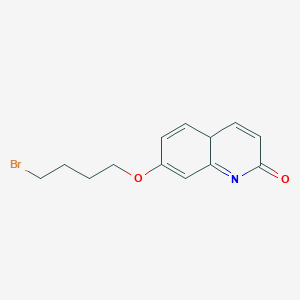
![Pyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B12357282.png)
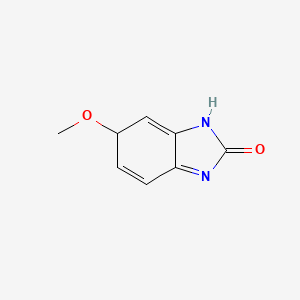
![N-(oxan-4-yl)-4-[4-(3-pyridin-2-ylpyrazolidin-4-yl)pyridin-2-yl]benzamide](/img/structure/B12357288.png)
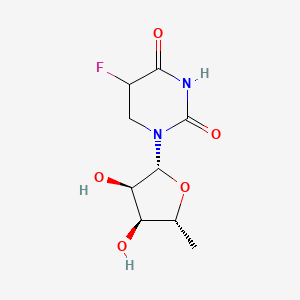
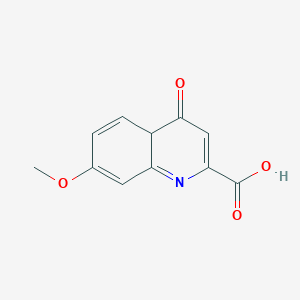
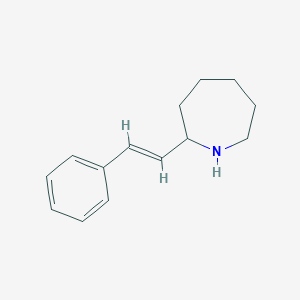
![4H-Cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thione, 3,5,6,7-tetrahydro-](/img/structure/B12357317.png)
